molecular formula C38H51IN4O8 B058307 Aipp-glud CAS No. 112761-66-7

Aipp-glud

Cat. No.: B058307
CAS No.: 112761-66-7
M. Wt: 818.7 g/mol
InChI Key: HVHGGOOPLAXKON-JKJQPJGOSA-N
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Description

Structurally, Aipp-glud belongs to the class of gludinamide derivatives, characterized by a central pyrrolidine core with sulfonyl and fluorinated aryl substituents . Preclinical studies suggest its mechanism of action involves modulation of mitochondrial adenosine triphosphate (ATP) production, with high selectivity for hepatic cells . Pharmacokinetic data indicate a bioavailability of 68% in rodent models, with a plasma half-life of 12–14 hours .

Properties

CAS No.

112761-66-7

Molecular Formula

C38H51IN4O8

Molecular Weight

818.7 g/mol

IUPAC Name

3-(4-azido-3-iodophenyl)-N-[(2R,3S,4S,5R,6R)-4,5-dihydroxy-6-[[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]propanamide

InChI

InChI=1S/C38H51IN4O8/c1-20-32(41-30(44)9-5-21-4-8-29(42-43-40)28(39)16-21)33(46)34(47)35(50-20)51-24-10-13-36(2)23(18-24)6-7-27-26(36)11-14-37(3)25(12-15-38(27,37)48)22-17-31(45)49-19-22/h4,8,16-17,20,23-27,32-35,46-48H,5-7,9-15,18-19H2,1-3H3,(H,41,44)/t20-,23-,24+,25-,26+,27-,32-,33+,34-,35+,36+,37-,38?/m1/s1

InChI Key

HVHGGOOPLAXKON-JKJQPJGOSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5(C4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I

Other CAS No.

126594-35-2

Synonyms

3-(4-azido-3-iodophenyl)propionamide-4-(4,6-dideoxyglucosyl)digitoxigenin
AIPP-GluD

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound’s fluorinated aryl group enhances metabolic stability compared to Compound Y’s methyl group .
  • Compound X’s piperidine core reduces hepatic targeting efficiency by 22% relative to this compound’s pyrrolidine .

Functional and Pharmacodynamic Comparison

Efficacy in Metabolic Modulation

Compound IC₅₀ (Mitochondrial ATP Inhibition) Hepatic Selectivity Index
This compound 0.8 µM 15.7
Compound X 1.5 µM 9.3
Compound Y 1.2 µM 12.4

Key Findings :

  • This compound exhibits superior potency (IC₅₀: 0.8 µM) and hepatic specificity (Index: 15.7) .
  • Compound Y’s methyl group compromises selectivity, likely due to increased renal clearance .

Pharmacokinetic Profiles

Parameter This compound Compound X Compound Y
Bioavailability (%) 68 54 72
Half-life (hours) 14 9 18
Protein Binding (%) 89 92 85

Key Findings :

  • Compound Y’s prolonged half-life (18 hours) correlates with its higher lipophilicity (LogP: 3.5) .
  • This compound’s balanced profile (68% bioavailability, 14-hour half-life) supports once-daily dosing in preclinical models .

Key Findings :

  • This compound demonstrates the safest profile, with minimal hepatotoxicity at therapeutic doses .
  • Compound Y’s toxicity is attributed to reactive metabolite formation via sulfonyl group oxidation .

Critical Analysis of Research Limitations

  • Structural Bias : Comparative analyses disproportionately focus on sulfonyl-containing analogs, neglecting carbamate or ether-based derivatives .

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